Acrylate-PEG6-t-butyl ester
Description
Overview of Poly(ethylene glycol) (PEG)-based Macromolecules in Scientific Disciplines
Poly(ethylene glycol) (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer that has found extensive use across numerous scientific fields. crimsonpublishers.com The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the physicochemical properties of the parent compound. crimsonpublishers.comucl.ac.be In the pharmaceutical and biomedical sciences, PEGylation is a widely adopted strategy to enhance the therapeutic efficacy of drugs. crimsonpublishers.comucl.ac.be
Key advantages of PEGylation include:
Prolonged Circulation Time: By increasing the hydrodynamic volume of a molecule, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream. ucl.ac.benih.govfrontiersin.org
Reduced Immunogenicity: The PEG chain can shield antigenic sites on a protein or nanoparticle, diminishing its recognition by the immune system. ucl.ac.benih.gov
Increased Solubility and Stability: PEG can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation. frontiersin.orgtstu.ru
These beneficial properties have led to the U.S. Food and Drug Administration (FDA) approval of numerous PEGylated therapeutics. crimsonpublishers.com Beyond drug delivery, PEG-based macromolecules are instrumental in material science for creating surfaces that resist protein adsorption and cell adhesion, a critical feature for biomedical implants and diagnostic devices. The versatility of PEG is further enhanced by the ability to modify its terminal ends with various functional groups, allowing for its conjugation to a wide array of molecules and surfaces. frontiersin.org
Significance of Acrylate (B77674) Functionality in Reactive Polymer Systems
Acrylate and its derivatives are a class of monomers that are central to the synthesis of a vast range of polymers. researchgate.net The defining feature of an acrylate monomer is the vinyl group, which is highly susceptible to polymerization. This reactivity allows for the formation of long polymer chains and cross-linked networks with diverse properties. researchgate.netruicoglobal.com
Acrylate polymers are utilized in a multitude of applications, including:
Adhesives and sealants researchgate.net
Paints and coatings researchgate.netruicoglobal.com
Textiles ruicoglobal.com
Biomedical devices, such as contact lenses and bone cements researchgate.net
The properties of polyacrylates can be finely tuned by altering the ester side-chain group. free.fr For instance, the hydrophobicity of the polymer can be increased by incorporating bulky alkyl groups. univarsolutions.com The acrylate functionality is also amenable to various controlled polymerization techniques, which enables the synthesis of polymers with well-defined architectures, molecular weights, and functionalities. This level of control is crucial for the development of advanced materials with tailored performance characteristics. researchgate.net
The Strategic Role of the t-Butyl Ester Protecting Group in Polymer Synthesis and Post-Functionalization
In polymer synthesis, protecting groups are often employed to temporarily block a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified. The t-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a range of reaction conditions and its susceptibility to facile cleavage under specific, mild acidic conditions. organic-chemistry.orgresearchgate.net
The strategic use of the t-butyl ester protecting group offers several advantages:
Controlled Polymerization: It allows for the polymerization of monomers containing carboxylic acid functionalities without interference from the acidic proton.
Stimuli-Responsive Materials: The t-butyl ester can be cleaved by a change in pH, providing a mechanism for creating pH-responsive polymers. nih.govresearchgate.net This property is highly valuable for applications such as drug delivery, where the release of a therapeutic agent can be triggered by the acidic environment of a tumor or a specific cellular compartment. nih.gov
Post-Polymerization Modification: Once the desired polymer backbone has been synthesized, the t-butyl ester groups can be deprotected to reveal the carboxylic acid moieties. acs.org These newly exposed functional groups can then be used for further chemical modifications, such as conjugation to biomolecules or cross-linking to form hydrogels. nih.gov
The selective removal of the t-butyl ester in the presence of other functional groups is a key aspect of its utility, enabling the synthesis of complex and multifunctional polymers. bohrium.comresearchgate.net
Contextualizing Acrylate-PEG6-t-butyl Ester within Contemporary Polymer Design and Functionality
This compound is a molecule that embodies the principles of modern polymer design by integrating three distinct functional components into a single, versatile building block. The acrylate group serves as a polymerizable unit, enabling its incorporation into a wide range of polymer backbones. The hexaethylene glycol (PEG6) spacer imparts hydrophilicity and biocompatibility, influencing the solubility and biological interactions of the resulting polymer. vulcanchem.com The t-butyl ester acts as a latent carboxylic acid, providing a handle for post-polymerization modification or for creating stimuli-responsive materials. axispharm.com
This unique combination of functionalities makes this compound a valuable tool for researchers developing advanced polymers for a variety of applications. For instance, it can be used to synthesize:
Amphiphilic block copolymers: These polymers can self-assemble into micelles or other nanostructures for drug encapsulation and delivery.
Stimuli-responsive hydrogels: The cleavage of the t-butyl ester groups can trigger a change in the swelling behavior of the hydrogel, leading to the controlled release of an encapsulated payload. nih.gov
Functionalized surfaces: The acrylate group can be used to graft the molecule onto a surface, while the deprotected carboxylic acid can be used to attach biomolecules or other ligands.
The modular nature of this compound allows for a high degree of control over the final properties of the polymer, making it a key component in the toolbox of polymer chemists working at the forefront of materials science.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H32O9 | chemsrc.com |
| Molecular Weight | 392.44 g/mol | chemsrc.com |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in polar solvents like water, DMSO, and methanol | vulcanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZFZMGMBAPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Polymer Architectures and Macromolecular Engineering Derived from Acrylate Peg6 T Butyl Ester
Homopolymerization of Acrylate-PEG6-t-butyl Ester
The synthesis of well-defined homopolymers from this compound is readily accomplished using controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These techniques allow for precise control over molecular weight, molecular weight distribution (polydispersity index, PDI), and chain-end functionality.
In a typical ATRP synthesis, a copper(I) complex (e.g., CuBr/PMDETA) is used to reversibly activate and deactivate the propagating polymer chains, initiated from an alkyl halide. This process yields poly(this compound) with predictable molecular weights that increase linearly with monomer conversion and exhibit low PDI values, typically below 1.2. The bulky nature of the t-butyl ester and the flexible PEG6 side chains can influence the polymerization kinetics compared to simpler acrylates like tert-butyl acrylate (B77674) (tBA).
RAFT polymerization, another powerful CRP technique, employs a chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate) to mediate the polymerization. This method is highly tolerant of various functional groups and can be used to produce well-defined homopolymers of this compound. The resulting homopolymer possesses thermoresponsive properties and can be further modified by cleaving the t-butyl ester group to yield poly(Acrylate-PEG6-acrylic acid), a hydrophilic and pH-responsive polymer.
Table 1: Representative Conditions for Homopolymerization of Acrylate Monomers via ATRP
| Parameter | Condition |
| Monomer | This compound |
| Initiator | Ethyl α-bromoisobutyrate |
| Catalyst System | Cu(I)Br / PMDETA |
| Solvent | Anisole or Toluene (B28343) |
| Temperature | 60-90 °C |
| Target DP | 50 - 500 |
| Resulting PDI | < 1.25 |
Copolymerization Strategies for Tailored Materials
Copolymerization of this compound with other monomers opens a vast design space for materials with finely tuned properties. The resulting copolymers can have varied thermal, mechanical, and solution self-assembly behaviors.
Controlled radical polymerization techniques are exceptionally well-suited for the synthesis of block copolymers with precisely defined segment lengths.
Diblock Copolymers: An AB diblock copolymer can be synthesized by first polymerizing a monomer, such as styrene (B11656) or methyl methacrylate (B99206) (MMA), to create a macroinitiator. This macroinitiator, possessing a reactive chain end, is then used to initiate the polymerization of this compound in a second step. For instance, polystyrene-block-poly(this compound) (PS-b-P(A-PEG6-tBE)) can be prepared via ATRP, yielding copolymers with low polydispersity.
Triblock Copolymers: ABA or ABC triblock copolymers can be synthesized through several routes. Sequential monomer addition is a common strategy, where a third monomer is added after the formation of a diblock copolymer. Alternatively, a bifunctional initiator can be used to grow two polymer chains (A blocks) simultaneously, which are then used to initiate the polymerization of the central B block. For example, a poly(this compound)-block-polystyrene-block-poly(this compound) triblock can be synthesized from a difunctional polystyrene macroinitiator. RAFT polymerization is also highly effective for creating multiblock architectures. researchgate.net
The defining feature of the this compound monomer is its potential to create amphiphilic structures. While the monomer itself has both hydrophilic (PEG6) and hydrophobic (acrylate backbone, t-butyl ester) characteristics, true amphiphilicity is typically unlocked by selective hydrolysis of the tert-butyl ester group.
When a hydrophobic block, such as polystyrene, is combined with a poly(this compound) block, the precursor is largely hydrophobic. However, upon treatment with an acid like trifluoroacetic acid (TFA), the t-butyl ester groups are cleaved to form carboxylic acid moieties. cmu.edu This transforms the second block into a highly hydrophilic, polyanionic segment: poly(Acrylate-PEG6-acrylic acid). The resulting amphiphilic diblock copolymer, PS-b-P(A-PEG6-AA), can self-assemble in aqueous solution into various nanostructures, such as spherical micelles, cylindrical (worm-like) micelles, or vesicles. cmu.eduacs.org The morphology of these assemblies is governed by the relative block lengths, the polymer concentration, and external conditions like pH and ionic strength. The PEG6 spacers in the hydrophilic corona of the micelles can enhance their stability and create a stealth-like effect.
Table 2: Self-Assembly of Amphiphilic Block Copolymers in Selective Solvents
| Copolymer Architecture | Selective Solvent | Resulting Nanostructure | Driving Force |
| Polystyrene-b-Poly(A-PEG6-AA) | Water (pH > 5) | Spherical or Cylindrical Micelles | Hydrophobic collapse of Polystyrene block |
| Poly(A-PEG6-AA)-b-Polystyrene-b-Poly(A-PEG6-AA) | Water (pH > 5) | Flower-like Micelles | Hydrophobic collapse of Polystyrene block |
| Poly(n-butyl acrylate)-b-Poly(A-PEG6-AA) | Water (pH > 5) | Vesicles or Micelles | Hydrophobic collapse of Poly(n-butyl acrylate) block |
Graft and Comb Copolymer Architectures Utilizing PEG-Acrylate Side Chains
Graft and comb copolymers consist of a polymer backbone with multiple polymeric side chains attached. The this compound monomer is ideal for creating such architectures where the PEG-containing side chains can impart unique properties like hydrophilicity, flexibility, and protein resistance. nih.gov Three primary strategies are used for their synthesis: "grafting through," "grafting from," and "grafting onto". frontiersin.org
"Grafting Through" (Macromonomer Method): In this approach, this compound acts as a macromonomer that is copolymerized with another conventional monomer (e.g., methyl methacrylate). mdpi.com This results in a polymethyl methacrylate (PMMA) backbone with randomly distributed poly(this compound) side chains.
"Grafting From": This method involves a polymer backbone that has been functionalized with initiator sites. These sites are then used to initiate the polymerization of this compound, growing the side chains directly from the backbone. cmu.edu This allows for the synthesis of densely grafted comb or "bottle-brush" polymers.
"Grafting Onto": Here, pre-synthesized homopolymer side chains of poly(this compound) with a reactive end-group are attached to a polymer backbone containing complementary functional groups. researchgate.net
These graft copolymers are useful as polymer surfactants, surface modifiers, and in biomedical applications where the PEG side chains can prevent non-specific protein adsorption.
Branched and Star Polymer Formation
Star polymers, which consist of multiple linear polymer "arms" radiating from a central core, possess distinct properties compared to their linear analogues, including a more compact structure and lower solution viscosity. This compound can be used to form the arms of such star polymers.
The two main synthetic routes are the "core-first" and "arm-first" methods. islandscholar.ca
"Core-First" Method: A multifunctional initiator is used to simultaneously initiate the polymerization of this compound, growing multiple arms from the central core. The number of arms is determined by the functionality of the initiator.
"Arm-First" Method: This is a more common approach for acrylate-based stars. cmu.edu First, linear poly(this compound) arms are synthesized via a controlled polymerization technique like ATRP or RAFT. acs.org These living polymer arms are then reacted with a small amount of a divinyl cross-linking agent (e.g., divinylbenzene (B73037) or ethylene (B1197577) glycol dimethacrylate). The arms add to the cross-linker, forming a cross-linked microgel core from which the arms radiate. cmu.edu This method allows for excellent control over the arm length and functionality before the star is formed.
End-functional star polymers can also be synthesized by using an initiator for the arm synthesis that contains a desired functional group (e.g., hydroxyl, amino). figshare.com
Design of Polymer Networks and Crosslinked Systems
This compound can be incorporated into crosslinked polymer networks and hydrogels, creating materials with tunable mechanical properties, swelling behavior, and stimuli-responsiveness.
Hydrogels can be formed by copolymerizing the monomer with a di- or multi-functional acrylate or methacrylate cross-linker, such as poly(ethylene glycol) dimethacrylate (PEGDMA). nist.gov The polymerization is typically initiated by UV light or a thermal initiator. The PEG6 side chains of the incorporated monomer become part of the network structure, increasing its hydrophilicity and affecting the mesh size of the gel.
A key advantage of using this compound in these networks is the potential for creating stimuli-responsive hydrogels. After the network is formed, the t-butyl ester groups can be hydrolyzed to carboxylic acid groups. researchgate.net This results in a hydrogel that can swell or shrink dramatically in response to changes in the pH of the surrounding medium. At high pH, the carboxylate groups are deprotonated and repel each other, leading to high swelling, whereas at low pH, they are protonated, and the gel deswells. These "smart" hydrogels have applications in controlled drug delivery, sensors, and tissue engineering. researchgate.net
Post Polymerization Modification Strategies for Poly Acrylate Peg6 T Butyl Ester
Deprotection of the t-Butyl Ester to Yield Carboxylic Acid Functionality
The initial and most crucial step in the functionalization of Poly(Acrate-PEG6-t-butyl ester) is the cleavage of the t-butyl ester protecting group to unveil the carboxylic acid functionality. This transformation is typically achieved through acid-catalyzed hydrolysis, a well-established method in polymer chemistry.
Acid-Catalyzed Ester Cleavage Mechanisms
The acid-catalyzed deprotection of the t-butyl ester proceeds via a mechanism that leverages the stability of the tertiary carbocation intermediate. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the bond between the oxygen and the tertiary carbon of the t-butyl group is cleaved, leading to the formation of a carboxylic acid and a stable tert-butyl carbocation. This carbocation is then neutralized by eliminating a proton, yielding isobutylene (B52900) as a gaseous byproduct.
Commonly used acids for this deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP). While the TFA/DCM system is widely used, studies have shown that it can sometimes lead to incomplete deprotection, with residual t-butyl groups remaining on the polymer backbone. In contrast, the HCl/HFIP method has been reported to achieve quantitative de-tert-butylation rapidly and under mild conditions.
The efficiency of this deprotection is critical as the presence of even a small number of residual t-butyl ester groups can significantly alter the polymer's properties and hinder subsequent functionalization steps.
Table 1: Comparison of Deprotection Methods for Poly(tert-butyl acrylate) Analogs
| Deprotection Reagent | Solvent | Temperature | Time | Deprotection Efficiency (%) |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-18 hours | 90-98.4 |
| Hydrochloric Acid (HCl) | Hexafluoroisopropanol (HFIP) | Room Temperature | < 4 hours | >99.9 |
Influence of Deprotection on Polymer Hydrophilicity and Reactivity
The conversion of the hydrophobic t-butyl ester groups to hydrophilic carboxylic acid groups dramatically alters the physicochemical properties of the polymer. The resulting poly(Acrylate-PEG6-carboxylic acid) exhibits significantly increased hydrophilicity. This change is due to the ability of the carboxylic acid groups to engage in hydrogen bonding with water molecules and, depending on the pH, to deprotonate into anionic carboxylate groups, further enhancing water solubility. The presence of the PEG6 chain already imparts a degree of hydrophilicity, which is substantially amplified by the deprotection process.
This transformation also activates the polymer for a wide array of subsequent chemical modifications. The carboxylic acid group is a versatile functional handle that can participate in numerous reactions, making the deprotected polymer a highly reactive scaffold for further functionalization.
Subsequent Functionalization of Carboxylic Acid Groups
Once the carboxylic acid groups are exposed, the poly(Acrylate-PEG6-carboxylic acid) can be further modified to introduce specific functionalities for targeted applications, particularly in the biomedical field.
Amidation Reactions for Targeted Bioconjugation
Amidation is a common and effective method for conjugating biomolecules, such as peptides, proteins, and small molecule drugs, to the polymer backbone. The carboxylic acid groups can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a more reactive NHS-ester intermediate, which then readily reacts with primary amines on the target biomolecule to form a stable amide bond.
The efficiency of amidation can be influenced by factors such as the concentration of the coupling agents, pH, and the steric hindrance of both the polymer and the biomolecule. For poly(acrylic acid), the formation of anhydride (B1165640) side products can sometimes occur during EDC/NHS activation, which may have a different reactivity towards amines compared to the desired NHS-ester.
Table 2: Representative Amidation Reaction Yields on Poly(acrylic acid) Platforms
| Amine-Containing Molecule | Coupling Agent | Solvent | Approximate Yield (%) |
|---|---|---|---|
| L-leucine methyl ester | EDC/NHS | Aqueous Buffer | ~70 |
| Branched Poly(ethylenimine) | Thermal (Microwave) | Solid State | High (Accelerated kinetics) |
| Various primary amines | Triazabicyclodecene (TBD) | Organic Solvent | Kinetically controlled |
Click Chemistry Reactions with Orthogonal Functional Groups
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and proceed under mild conditions with minimal byproducts. drpress.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com To utilize this chemistry, the carboxylic acid groups on the polymer can be modified to introduce either an azide (B81097) or an alkyne functionality. For instance, the carboxylic acid can be coupled with an amine-containing azide or alkyne linker using the amidation chemistry described previously.
Once the polymer is furnished with these "clickable" handles, it can be readily conjugated with molecules possessing the complementary functional group. This approach offers excellent control over the functionalization process and is orthogonal to many other chemical transformations, allowing for sequential and site-specific modifications. The efficiency of CuAAC reactions on polymeric substrates is generally high, often achieving near-quantitative conversions. sigmaaldrich.comrsc.org
Table 3: Click Chemistry Reaction Efficiencies on Acrylate-Based Polymers
| Click Reaction Type | Ligand/Catalyst | Solvent | Conversion (%) |
|---|---|---|---|
| CuAAC | 2,2'-Bipyridine (bpy) | DMSO | ~19 (in 1 hr) |
| CuAAC | BPhen | DMSO | ~100 (in 2 hrs) |
| Thiol-ene (phosphine catalyzed) | DMPP | Organic Solvent | ~100 (in minutes) |
Reactions with Amines, Thiols, and Hydroxyl-Containing Molecules
Beyond amidation and click chemistry, the carboxylic acid groups can react with a variety of other nucleophiles. Direct reaction with amines at high temperatures can lead to amide formation, though this is often less controlled than carbodiimide-mediated coupling.
Reactions with thiols can be achieved through various routes. For instance, the carboxylic acid can be converted to other functional groups that are more reactive towards thiols. A more direct approach for incorporating thiols is the thiol-ene Michael addition reaction, which can be catalyzed by amines or phosphines. researchgate.netrsc.org While this reaction typically involves an acrylate (B77674) double bond, modifications of the carboxylic acid side chain can introduce acrylate-like functionalities.
Similarly, reactions with hydroxyl-containing molecules can lead to the formation of ester bonds. This esterification can be catalyzed by acids or promoted by coupling agents similar to those used in amidation. This allows for the attachment of a wide range of alcohol-containing molecules, further expanding the functional diversity of the polymer.
Modification and Crosslinking of Acrylate Moieties
The acrylate moieties within the Poly(Acrylate-PEG6-t-butyl ester) structure are primary sites for post-polymerization modification. These groups can undergo reactions to form crosslinked networks, leading to materials with diverse mechanical and chemical properties. The strategies discussed below are fundamental in the development of advanced materials from this polymer.
Michael-Type Addition Reactions for Hydrogel Formation
Michael-type addition is a widely utilized reaction for the formation of hydrogels from acrylate-containing polymers. This reaction involves the conjugate addition of a nucleophile to the electron-deficient α,β-unsaturated carbonyl of the acrylate group. For Poly(this compound), this typically involves reacting the polymer with a multi-functional thiol-containing crosslinker.
The reaction proceeds under mild conditions, often at physiological pH and temperature, making it suitable for biomedical applications. The nucleophilic thiol group attacks the β-carbon of the acrylate, leading to the formation of a stable thioether bond and subsequent crosslinking of the polymer chains into a three-dimensional hydrogel network. The rate of this reaction can be influenced by factors such as the pH of the solution, the concentration of the reactants, and the specific nucleophile used. nih.govnih.gov
The properties of the resulting hydrogels, such as swelling ratio, degradation rate, and mechanical stiffness, can be precisely controlled by varying the polymer concentration and the molar ratio of thiol to acrylate groups. nih.gov
Table 1: Influence of Reactant Stoichiometry on Thiol-Acrylate Hydrogel Properties (Conceptual Data)
| Thiol:Acrylate Molar Ratio | Gelation Time (minutes) | Storage Modulus (G') (kPa) | Swelling Ratio (q) |
|---|---|---|---|
| 0.8:1 | > 60 | 5 | 25 |
| 1:1 | 15-20 | 15 | 18 |
| 1.2:1 | 5-10 | 25 | 12 |
This table presents conceptual data based on typical findings for PEG-acrylate hydrogels to illustrate the expected trends for Poly(this compound).
Photo-Crosslinking Mechanisms for Network Fabrication
Photo-crosslinking is another powerful technique for creating networked materials from Poly(this compound). This method utilizes light, typically in the ultraviolet (UV) range, to initiate a polymerization reaction of the acrylate groups in the presence of a photoinitiator. nih.govresearchgate.net
Upon exposure to light of a specific wavelength, the photoinitiator generates highly reactive free radicals. nuaa.edu.cn These radicals then react with the carbon-carbon double bonds of the acrylate moieties, initiating a chain-growth polymerization. This process rapidly connects the polymer chains, forming a covalently crosslinked network. nih.gov The degree of crosslinking and, consequently, the mechanical properties of the resulting material can be finely tuned by controlling the duration and intensity of the light exposure, as well as the concentration of the polymer and photoinitiator. researchgate.net
This technique offers excellent spatial and temporal control over the crosslinking process, allowing for the fabrication of complex, micropatterned structures. The properties of the fabricated network, such as stiffness and mesh size, are dependent on the molecular weight of the polymer between crosslinks. bohrium.com
Table 2: Parameters for Photo-Crosslinking of Acrylate-Functionalized PEG (Conceptual Data)
| Polymer Concentration (wt%) | Photoinitiator Concentration (wt%) | UV Exposure Time (s) | Resulting Network Stiffness (kPa) |
|---|---|---|---|
| 10 | 0.05 | 30 | 10 |
| 10 | 0.1 | 60 | 25 |
| 20 | 0.05 | 30 | 50 |
| 20 | 0.1 | 60 | 80 |
This table provides illustrative data based on common experimental parameters and outcomes for photo-crosslinked PEG-acrylate systems, representing the expected behavior for Poly(this compound).
Advanced Characterization Techniques for Poly Acrylate Peg6 T Butyl Ester and Derived Materials
Spectroscopic Analysis for Chemical Structure and Composition
Spectroscopic methods are fundamental in verifying the synthesis of Poly(Acrylate-PEG6-t-butyl ester) and analyzing its structural integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers like Poly(this compound). iupac.orgsci-hub.se Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to confirm the polymer's structure, determine its stereochemistry, and verify the fidelity of its end-groups. iupac.orgsci-hub.se
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Poly(this compound), characteristic signals corresponding to the different protons within the polymer structure are observed. The protons of the tert-butyl ester group typically appear as a sharp singlet around 1.4 ppm. The polyethylene (B3416737) glycol (PEG) linker protons will be visible in the region of 3.5-3.7 ppm. The acrylate (B77674) backbone protons will produce more complex, overlapping signals in the 1.5-2.5 ppm range. The presence and integration of these signals confirm the successful incorporation of all constituent parts of the monomer into the polymer. researchgate.netchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct peaks for the carbonyl carbon of the ester group (around 175 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), the carbons of the PEG linker (around 70 ppm), and the carbons of the polymer backbone. spectrabase.comspectrabase.comsci-hub.se The resolution of the carbonyl signal in the ¹³C NMR spectrum can be sensitive to configurational effects, allowing for detailed analysis of the polymer's tacticity at the pentad level. sci-hub.se
End-Group Fidelity: NMR is also crucial for the analysis of polymer end-groups. researchgate.net By using specific reagents that react quantitatively with end-groups, such as trichloroacetyl isocyanate, new, distinct signals appear in the ¹H NMR spectrum in a clear region, allowing for the quantification and characterization of the chain ends. researchgate.net This is vital for confirming the mechanism of polymerization and the functionality of the resulting polymer.
A representative table of expected ¹H NMR chemical shifts for Poly(this compound) is provided below.
| Proton Type | Typical Chemical Shift (δ, ppm) |
| tert-Butyl (-(C(CH₃)₃)) | ~1.4 |
| Acrylate Backbone (-CH₂-CH-) | ~1.5 - 2.5 |
| PEG Linker (-O-CH₂-CH₂-O-) | ~3.5 - 3.7 |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule and for monitoring the progress of polymerization. utwente.nlresearchgate.net For Poly(this compound), the FTIR spectrum will exhibit characteristic absorption bands that confirm its chemical structure.
Key characteristic peaks include a strong carbonyl (C=O) stretching vibration from the ester group, typically found around 1730 cm⁻¹. The C-O stretching of the ester and ether linkages in the PEG chain will appear in the fingerprint region, between 1100 and 1300 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. libretexts.orgscribd.comuobaghdad.edu.iq
FTIR is also highly effective for monitoring the polymerization of the acrylate monomer. The disappearance of the characteristic C=C double bond absorption peak of the acrylate monomer, typically around 1635 cm⁻¹, can be tracked over time to determine the rate of polymerization and the final monomer conversion. researchgate.netresearchgate.net
The following table summarizes the key FTIR absorption bands for Poly(this compound).
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1730 |
| C-H (Alkyl) | ~2850 - 3000 |
| C-O (Ester and Ether) | ~1100 - 1300 |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. eag.comazooptics.comcarleton.edu This makes it an invaluable tool for analyzing the surface properties of polymeric materials like Poly(this compound), especially in thin film or coated forms. azooptics.comthermofisher.comthermofisher.com
An XPS survey scan of Poly(this compound) would show peaks corresponding to the core level electrons of carbon (C1s) and oxygen (O1s), the primary constituent elements. High-resolution scans of the C1s region can be deconvoluted to identify the different chemical environments of the carbon atoms, such as C-C/C-H bonds in the backbone and tert-butyl group, C-O bonds in the PEG linker and ester group, and the O-C=O of the ester group. The relative atomic concentrations of carbon and oxygen can be calculated from the peak areas, providing a quantitative measure of the surface composition. eag.com
The table below shows the expected binding energies for the core level electrons in an XPS analysis of Poly(this compound).
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
| C1s | C-C, C-H | ~284.8 |
| C1s | C-O | ~286.5 |
| C1s | O-C=O | ~289.0 |
| O1s | C=O | ~532.0 |
| O1s | C-O | ~533.5 |
Chromatographic Analysis for Molecular Weight Distribution
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers. agilent.comlcms.czresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. sepscience.com Larger molecules elute from the chromatography column first, followed by smaller molecules.
For Poly(this compound), GPC/SEC analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. researchgate.netpolymersource.ca A narrow dispersity (Đ close to 1.0) indicates a more uniform polymer chain length, which is often desirable and can be achieved through controlled polymerization techniques. The choice of solvent (mobile phase) and column is crucial for accurate analysis. sepscience.com Tetrahydrofuran (B95107) (THF) is a common solvent for polyacrylates. polymersource.ca The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). agilent.comagilent.com
The following table illustrates typical data obtained from a GPC/SEC analysis of a polymer sample.
| Parameter | Description | Example Value |
| Mn ( g/mol ) | Number-average molecular weight | 50,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 55,000 |
| Đ (Mw/Mn) | Dispersity | 1.1 |
Thermal Analysis of Polymeric Systems
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. These methods are crucial for determining the thermal stability and processing window of polymers like Poly(this compound).
Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions and Polymerization Kinetics
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. eag.comyoutube.comyoutube.com For Poly(this compound) and its derivatives, DSC provides critical information on its glass transition temperature (Tg), which dictates the transition from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com This parameter is vital for determining the material's operating temperature range.
The Tg of a polymer is influenced by its molecular structure, including the flexibility of the polymer backbone and the nature of the side chains. thermalsupport.com For Poly(this compound), the flexible PEG6 linker would be expected to contribute to a lower Tg, while the bulky t-butyl ester group might slightly increase it compared to a simple acrylate. The Tg for poly(tert-butyl acrylate) is reported to be in the range of 28-38°C, depending on the molecular weight. polymersource.ca Poly(ethylene glycol) diacrylate (PEGDA) based networks show increasing Tg values with higher crosslinking density. nih.gov
Below is a representative table of expected glass transition temperatures for polymers with similar structural components.
| Polymer Component | Typical Glass Transition Temperature (Tg) (°C) |
| Poly(tert-butyl acrylate) | 28 - 38 polymersource.ca |
| Poly(ethylene glycol) (low MW) | approx. -60 |
| Crosslinked Poly(ethylene glycol) diacrylate | 25 - 57 nih.gov |
This table presents typical values for related polymers to infer the expected behavior of Poly(this compound).
Furthermore, photo-DSC, a specialized DSC technique, is instrumental in studying the polymerization kinetics of acrylate-based monomers like this compound. mdpi.comacs.orgsemanticscholar.orgacs.orgspiedigitallibrary.org By exposing the monomer to a UV light source within the DSC cell, the exothermic heat flow of the polymerization reaction can be monitored in real-time. This allows for the determination of key kinetic parameters such as the rate of polymerization, the degree of conversion, and the total enthalpy of polymerization. mdpi.comacs.orgacs.orgspiedigitallibrary.org Studies on other acrylate systems have shown that higher UV intensity leads to a faster curing speed and a higher degree of conversion. mdpi.comsemanticscholar.org
Thermogravimetric Analysis (TGA) for Polymer Content and Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is essential for determining the thermal stability and degradation profile of Poly(this compound). The resulting TGA curve provides information about the temperatures at which the polymer degrades and the amount of mass lost at each stage.
For Poly(this compound), the TGA thermogram is expected to show distinct degradation steps. The t-butyl ester group is known to be thermally labile, and its decomposition is a primary degradation pathway for poly(t-butyl acrylate), which starts around 200°C with the elimination of isobutene to form poly(acrylic acid). researchgate.net The polyacrylate backbone and the PEG linker will degrade at higher temperatures. The thermal decomposition of PEG typically starts around 340°C. researchgate.net The degradation of the polyacrylate backbone often occurs through random chain scission at temperatures above 250°C. rsc.org
A representative TGA data table for related polymeric structures is provided below, outlining the expected decomposition temperatures.
| Polymer Component | Onset Decomposition Temperature (°C) | Key Degradation Product |
| Poly(tert-butyl acrylate) side chain | ~190 - 200 researchgate.netacs.org | Isobutene |
| Polyacrylate backbone | > 250 rsc.org | Various shorter chain fragments |
| Poly(ethylene glycol) | ~340 researchgate.net | Aldehydes, ethers, etc. |
This table is based on data from structurally similar polymers to predict the thermal degradation behavior of Poly(this compound).
Morphological Characterization of Polymeric Structures
Scanning Electron Microscopy (SEM) for Network Structure and Material Morphology
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and internal morphology of polymeric materials at the micro- and nanoscale. For hydrogels derived from Poly(this compound), SEM analysis of lyophilized (freeze-dried) samples reveals the porous network structure that is critical for applications such as tissue engineering and drug delivery. researchgate.netnih.govresearchgate.net
The SEM images of crosslinked polyacrylate and PEG-based hydrogels typically show an interconnected, porous architecture. researchgate.netnih.govnih.gov The pore size and interconnectivity are crucial parameters that influence the hydrogel's swelling behavior, mechanical properties, and ability to support cell infiltration and nutrient transport. nih.govnih.govresearchgate.netkinampark.com The morphology, including pore size and shape, can be tailored by adjusting the polymerization conditions, such as the monomer concentration and the degree of crosslinking. researchgate.netnih.gov For instance, hydrogels synthesized from higher molecular weight PEGDA precursors tend to have larger pore sizes. researchgate.net The use of porogens, such as gas foaming agents or leachable particles, can also be employed to create macroporous structures. nih.govnih.gov
A summary of expected morphological features based on SEM studies of related hydrogels is presented in the table below.
| Feature | Description |
| Overall Structure | Interconnected 3D porous network nih.govnih.gov |
| Pore Shape | Generally spherical or irregular researchgate.net |
| Pore Size Range | From sub-micron to several hundred micrometers, depending on synthesis conditions nih.govnih.gov |
| Interconnectivity | Varies from isolated pores to a highly interconnected network, crucial for transport properties nih.gov |
Rheological Characterization of Polymeric Networks and Hydrogels
Rheology is the study of the flow and deformation of matter. For polymeric networks and hydrogels derived from Poly(this compound), rheological characterization provides fundamental insights into their viscoelastic properties. nih.govtainstruments.combiotechrep.ir Oscillatory rheometry is commonly used to measure the storage modulus (G') and the loss modulus (G''). nih.govbiotechrep.irresearchgate.net
The storage modulus (G') represents the elastic component of the material and is a measure of the energy stored during deformation, while the loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat. nih.govtainstruments.com For a crosslinked hydrogel, G' is typically higher than G'' over a wide range of frequencies, indicating a predominantly elastic, solid-like behavior. researchgate.netaip.org
The rheological properties of these hydrogels are influenced by factors such as the crosslinking density, polymer concentration, and temperature. nih.govnih.gov An increase in crosslinking density or polymer concentration generally leads to an increase in both G' and G'', signifying a stiffer network. nih.gov The frequency dependence of G' and G'' can also provide information about the network structure and dynamics. nih.govnih.gov Many hydrogel systems exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate, which is an important property for injectable materials. nih.gov
The following table summarizes the key rheological parameters and their significance for Poly(this compound) derived hydrogels.
| Parameter | Symbol | Description | Typical Behavior for Hydrogels |
| Storage Modulus | G' | Measure of the elastic response of the material | G' > G''; relatively independent of frequency researchgate.netaip.org |
| Loss Modulus | G'' | Measure of the viscous response of the material | Lower than G' for a stable gel network researchgate.netaip.org |
| Complex Viscosity | η* | Overall resistance to flow | Often exhibits shear-thinning behavior nih.gov |
| Tan Delta | δ | Ratio of G''/G' | Low values indicate a more elastic material |
Degradation Studies of Poly(this compound) Derived Hydrogels
Analysis of Hydrolytic Degradation Pathways
The degradation behavior of hydrogels derived from Poly(this compound) is a critical aspect, particularly for biomedical applications where controlled degradation is often desired. The primary degradation mechanism in an aqueous physiological environment is expected to be hydrolytic degradation.
The structure of Poly(this compound) contains two types of ester linkages that are susceptible to hydrolysis: the acrylate ester bonds in the polymer backbone and the t-butyl ester side groups.
Hydrolysis of the Acrylate Ester Backbone: The ester linkages formed during the polymerization of the acrylate groups are susceptible to hydrolysis, leading to scission of the polymer backbone. This process results in a decrease in the crosslinking density of the hydrogel network, causing increased swelling, a reduction in mechanical properties, and eventual dissolution of the hydrogel.
Hydrolysis of the t-Butyl Ester Side Group: The t-butyl ester group is also prone to hydrolysis, particularly under acidic conditions, to yield a carboxylic acid group and tert-butanol. This conversion from a relatively hydrophobic t-butyl ester to a hydrophilic carboxylic acid group will alter the swelling properties of the hydrogel, likely increasing its water uptake capacity. The thermal degradation of poly(t-butyl acrylate) is known to proceed via the elimination of the t-butyl group. researchgate.net
Investigation of Oxidative Degradation Mechanisms
The oxidative degradation of Poly(this compound) and its derived materials is a critical area of investigation, as it dictates their stability and performance in various applications. The hybrid structure of this polymer, comprising a polyacrylate backbone, a polyethylene glycol (PEG) linker, and a t-butyl ester group, presents multiple sites susceptible to oxidative attack. Understanding the degradation pathways requires a combination of advanced characterization techniques to identify chemical changes and physical properties.
The primary mechanisms of oxidative degradation in Poly(this compound) involve two main pathways: hydrolysis of the ester linkages and oxidation of the polyether backbone. The acrylate ester bonds are susceptible to hydrolysis, a process that can be catalyzed by acidic or alkaline conditions and may be accelerated by oxidative processes. nih.govresearchgate.netrsc.org This leads to the cleavage of the PEG side chains from the polyacrylate backbone.
Advanced characterization techniques are essential for elucidating these complex degradation mechanisms. A multi-faceted approach, combining spectroscopic and chromatographic methods, provides a comprehensive understanding of the chemical and physical changes occurring during oxidative degradation.
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring changes in the functional groups of the polymer. During oxidative degradation, an increase in the intensity of the carbonyl (C=O) stretching vibration band (around 1730 cm⁻¹) can be observed, indicating the formation of oxidation products like aldehydes, ketones, and carboxylic acids from the PEG chain. researchgate.net Changes in the C-O-C stretching region of the PEG backbone can also provide evidence of chain scission. yamagata-u.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for detailed structural analysis of the degradation products. nih.govrsc.org ¹H NMR can be used to track the disappearance of the characteristic peaks of the PEG methylene protons and the appearance of new signals corresponding to degradation products. rsc.org Advanced 2D NMR techniques can further help in identifying the structure of these products.
Chromatographic and Mass Spectrometric Techniques:
Gel Permeation Chromatography (GPC): GPC is used to monitor changes in the molecular weight and molecular weight distribution of the polymer during degradation. Oxidative chain scission of the PEG linker or the polyacrylate backbone leads to a decrease in the average molecular weight. researchgate.netnsf.gov
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are crucial for identifying the specific degradation products. nsf.govfao.orgresearchgate.net These methods allow for the precise mass determination of oligomeric fragments, providing insights into the cleavage sites and the end-group functionalities of the degraded polymer chains. fao.orgresearchgate.net
Detailed Research Findings:
Research on analogous PEG-containing polymers has provided insights into the likely oxidative degradation pathways. For instance, studies on the photo-oxidative degradation of poly(ether-block-amide) copolymers, which also contain PEG segments, have shown that the PEG segments are preferentially degraded under UV exposure. yamagata-u.ac.jp This degradation is evidenced by a decrease in the intensity of IR bands associated with the PEG structure and an increase in carbonyl-containing products. yamagata-u.ac.jp
The following tables summarize the key characterization techniques and the expected observations during the investigation of oxidative degradation of Poly(this compound).
Theoretical and Computational Investigations of Acrylate Peg6 T Butyl Ester Polymers
Molecular Dynamics (MD) Simulations
Simulation of PEG Chain Length and Grafting Density Influence on Polymer Structure
Simulations can quantify structural parameters like the layer thickness and solvent accessible surface area. An increase in either grafting density or chain length generally leads to a reduction in the accessibility of the underlying polymer backbone to external molecules. nih.gov
Table 1: Simulated Influence of PEG Grafting Density on Polymer Structural Properties
| Grafting Density (chains/nm²) | Predominant PEG Conformation | Simulated Layer Thickness (nm) | Relative Surface Accessibility |
|---|---|---|---|
| Low (~0.5) | Mushroom | Low | High |
| Moderate (~1.0) | Intermediate | Moderate | Medium |
Note: The values in this table are illustrative and based on general findings for PEGylated systems to demonstrate expected trends for poly(Acrylate-PEG6-t-butyl ester).
Computational Studies of Polymer-Surface Interactions
Computational studies, particularly MD simulations, are used to investigate the interactions between poly(this compound) and various surfaces. These simulations can model the adsorption behavior of the polymer onto a substrate, providing insights into adhesion and surface modification. The PEG side chains play a dominant role in these interactions. Due to their hydrophilic nature, they can form hydrogen bonds with polar surfaces. The t-butyl ester group, being more hydrophobic, will also influence the polymer's orientation at interfaces. Simulations can calculate interaction energies and map the spatial arrangement of the polymer on a surface, which is vital for applications in coatings and biomaterials.
Computational Modeling of Polymerization Kinetics and Mechanisms
The synthesis of poly(this compound) is typically achieved through free-radical polymerization. Computational modeling is a valuable tool for simulating the kinetics and understanding the mechanisms of this process. Software packages like PREDICI® are often used to model the complex set of reactions that occur during polymerization, including initiation, propagation, termination, and chain transfer. mdpi.comsemanticscholar.org
For acrylate (B77674) monomers, intramolecular chain transfer, also known as backbiting, is a significant reaction that can lead to the formation of short-chain branches and tertiary radicals. mdpi.com Computational models can incorporate the rate constants for these side reactions to predict their impact on the final polymer architecture, such as molecular weight distribution and degree of branching. chemrxiv.org These models can simulate how polymerization rates are affected by factors like monomer concentration, initiator concentration, and temperature. cmu.edu
Table 2: Typical Kinetic Parameters Used in Modeling Acrylate Polymerization
| Parameter | Symbol | Typical Value Range (L mol⁻¹ s⁻¹) | Significance |
|---|---|---|---|
| Propagation Rate Constant | k_p | 10³ - 10⁵ | Rate of chain growth |
| Termination Rate Constant | k_t | 10⁶ - 10⁸ | Rate of chain termination |
| Backbiting Rate Constant | k_bb | Varies with temperature | Influences branching |
Note: These values are representative for acrylate polymerizations and would need to be specifically determined or estimated for this compound.
Predictive Modeling of Structure-Property Relationships in Poly(this compound) Systems
Predictive modeling aims to establish quantitative relationships between the molecular structure of a polymer and its macroscopic properties. nih.gov For poly(this compound), this involves developing computational models that can predict properties such as glass transition temperature (Tg), mechanical modulus, and surface energy based on the monomer structure and polymer architecture.
These models can range from empirical group contribution methods to more sophisticated machine learning approaches like recursive neural networks. nih.gov By creating virtual libraries of polymers with variations in factors like side-chain length (though fixed at PEG6 here), tacticity, and molecular weight, these models can screen for structures with desired properties before they are synthesized. This in silico approach accelerates the discovery and optimization of new materials for specific applications. nih.gov For instance, a model could predict how the presence of the t-butyl ester group affects the polymer's thermal stability or how the PEG6 chain influences its interaction with biological media.
Research Applications of Poly Acrylate Peg6 T Butyl Ester in Advanced Materials Science
Hydrogel Development for Bioengineering Applications
Poly(Acrylate-PEG6-t-butyl ester) is a key monomer in the development of advanced hydrogels for bioengineering. These hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), providing structural support for cells. The inherent properties of the polyethylene (B3416737) glycol (PEG) component render the resulting hydrogels biocompatible and resistant to protein adsorption, which minimizes non-specific cell interactions and immune responses.
Engineering Tunable Hydrogel Properties through Crosslinking Density
The physicochemical properties of hydrogels derived from this compound can be precisely controlled by modulating the crosslinking density of the polymer network. nih.govresearchgate.net Crosslinking density refers to the number of connections between the polymer chains. By adjusting the concentration of a crosslinking agent during polymerization, researchers can tailor the hydrogel's mechanical stiffness, swelling ratio, and mesh size to suit specific bioengineering applications. nih.govresearchgate.netnih.gov
An increase in crosslinker concentration leads to a more densely crosslinked network. This results in:
Increased Mechanical Stiffness (Modulus): A higher density of crosslinks creates a more rigid structure, increasing resistance to deformation.
Decreased Swelling Ratio: The tightly woven network restricts the movement of polymer chains, reducing the hydrogel's capacity to absorb and retain water. nih.govresearchgate.net
Decreased Mesh Size: The average distance between polymer chains is reduced, which can affect the diffusion of nutrients, waste, and therapeutic molecules through the hydrogel. nih.govresearchgate.net
These tunable properties are critical for applications such as cell culture, where matrix stiffness can profoundly influence cell behavior, including differentiation and proliferation. nih.gov
Table 1: Representative Effect of Crosslinker Concentration on Hydrogel Properties
Incorporation of Bioactive Ligands and Peptides within Hydrogel Networks
While PEG-based hydrogels are inherently bio-inert, their acrylate (B77674) functionality allows for the covalent incorporation of bioactive molecules to elicit specific cellular responses. epfl.chnih.gov This is achieved by functionalizing peptides or ligands with an acrylate group, enabling them to copolymerize directly into the hydrogel network during its formation. nih.gov
A prominent example is the incorporation of peptides containing the Arg-Gly-Asp (RGD) sequence, which is a well-known cell adhesion motif found in many ECM proteins. nih.govnih.gov By immobilizing RGD within the hydrogel, these otherwise non-adhesive materials can be engineered to promote cell attachment, spreading, and osteogenesis of marrow stromal cells. nih.govnih.gov Research has shown that the concentration of the incorporated RGD peptide directly influences the expression of bone-related markers in a dose-dependent manner. nih.gov For instance, a 2.5 mM RGD concentration in a poly(ethylene glycol) diacrylate (PEGDA) hydrogel resulted in a 1344% increase in alkaline phosphatase (ALP) production compared to hydrogels with no RGD. nih.gov
Table 2: Examples of Bioactive Ligands for Hydrogel Functionalization
Polymer Matrices for Controlled Release Systems
Polymer matrices formulated from Poly(this compound) serve as effective vehicles for the controlled release of therapeutic agents. nih.govresearchgate.netnih.gov The structure of the polymer allows for the encapsulation of drugs within the matrix, which then release over time as the matrix degrades or as the drug diffuses through the polymer network. nih.govnih.gov
A key feature of this specific polymer is the tert-butyl (t-butyl) ester group. This group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. acsgcipr.orgresearchgate.netorganic-chemistry.org This acid-lability provides a mechanism for stimuli-responsive drug delivery. In an acidic environment, such as that found in tumor microenvironments or within cellular endosomes, the t-butyl ester group can be cleaved, leading to the degradation of the polymer matrix and the subsequent release of the encapsulated drug. acsgcipr.org This targeted release mechanism can enhance therapeutic efficacy while minimizing systemic side effects. The rate of drug release can be further tuned by altering the copolymer composition and crosslinking density of the matrix. nih.gov
Surface Modification and Functionalization of Substrates
The chemical structure of Poly(this compound) makes it highly suitable for the surface modification and functionalization of various substrates, including plastics, glass, and metals. nih.govresearchgate.net The primary goal of such modification is often to create anti-biofouling surfaces that resist the non-specific adsorption of proteins and adhesion of cells. sigmaaldrich.comresearchgate.nettissueeng.net
This property is conferred by the hydrophilic and flexible PEG chains. When polymers containing PEG are grafted onto a surface, they form a dense, water-retaining layer that creates a steric barrier, physically preventing proteins and cells from approaching and adhering to the substrate. sigmaaldrich.com This "grafting-from" approach, where the acrylate monomer is polymerized directly from an initiator-coated surface, can create robust and thick polymer coatings with excellent fouling resistance. sigmaaldrich.com Such anti-biofouling surfaces are critical for a wide range of applications, including implantable medical devices, biosensors, and surgical tools, where preventing unwanted biological interactions is essential for device performance and biocompatibility. nih.govsigmaaldrich.com
Self-Assembled Polymeric Nanostructures and Nanoparticles
In materials science, the ability of polymers to self-assemble into well-defined nanostructures is a powerful tool for creating functional materials. Block copolymers containing a Poly(this compound) segment can be designed to undergo such self-assembly.
Formation of Polymeric Micelles and Nanoassemblies from Block Copolymers
When Poly(this compound) is synthesized as part of an amphiphilic block copolymer—a polymer chain consisting of a hydrophilic block and a hydrophobic block—it can self-assemble in aqueous solutions to form polymeric micelles. mdpi.comresearchgate.netnih.gov In this arrangement, the hydrophilic Acrylate-PEG6 segments would form the outer shell, or corona, of the micelle, which interacts favorably with the surrounding water. The hydrophobic block, which could be a polymer like poly(t-butyl acrylate) or polystyrene, would form the micelle's inner core. researchgate.netmdpi.comcmu.edu
These core-shell structures are highly valuable as nanocarriers for poorly soluble drugs, which can be encapsulated within the hydrophobic core. nih.gov The PEG shell provides a stealth-like quality, preventing aggregation and protecting the encapsulated cargo from degradation. nih.gov The size and drug-loading capacity of these micelles can be controlled by adjusting the relative lengths of the hydrophilic and hydrophobic blocks. mdpi.comrsc.org The self-assembly of such block copolymers is a spontaneous process that occurs when the polymer concentration exceeds a certain threshold known as the critical micelle concentration (CMC). researchgate.net
Table 3: Typical Properties of Micelles from PEG-b-Poly(t-butyl acrylate) Block Copolymers
PEGylation Strategies for Enhancing Nanocarrier Performance in Research
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a widely employed strategy to improve the in vivo performance of nanocarriers. The incorporation of a hydrophilic PEG layer can shield nanoparticles from the immune system, reduce protein adsorption (opsonization), and prolong circulation time, a concept often referred to as creating a "stealth" nanocarrier. nih.govnih.govnih.gov
In the context of Poly(this compound), the "PEG6" component, representing six ethylene (B1197577) glycol units, would provide the hydrophilic chains necessary for these stealth properties. The acrylate group allows for polymerization, forming the backbone of the polymer, while the t-butyl ester group could serve as a protecting group or be hydrolyzed to reveal a carboxylic acid, enabling further functionalization.
Several PEGylation strategies could theoretically be employed using this polymer:
"Grafting to" Method: Pre-synthesized Poly(this compound) chains could be attached to the surface of a pre-formed nanoparticle. This method allows for the characterization of both the polymer and the nanoparticle before conjugation.
"Grafting from" Method: The acrylate monomer could be polymerized directly from the surface of a nanoparticle that has been functionalized with an initiator. This can lead to a higher density of PEG chains on the surface.
Copolymerization: The this compound monomer could be copolymerized with other monomers to create block or random copolymers. These copolymers could then self-assemble into nanocarriers where the PEG chains are oriented towards the aqueous environment.
The performance of nanocarriers PEGylated with Poly(this compound) would be influenced by several factors, which would require experimental investigation to determine optimal parameters.
Table 1: Hypothetical Parameters Influencing Nanocarrier Performance with Poly(this compound) Coating
| Parameter | Potential Influence on Nanocarrier Performance |
| PEG Chain Length (6 units) | The short PEG6 chain length may provide some stealth properties, but longer chains are often required for significant circulation time extension. |
| Grafting Density | A higher density of PEG chains on the nanoparticle surface generally leads to better shielding from opsonization. |
| Polymer Architecture | The arrangement of the polymer (e.g., block vs. random copolymer) would affect the self-assembly and stability of the nanocarrier. |
| Hydrolysis of t-butyl ester | If the t-butyl ester is hydrolyzed, the resulting carboxylic acid groups could be used for attaching targeting ligands or could influence the overall charge and biocompatibility of the nanocarrier. |
Utilization in Polymeric Phase Change Materials (PCMs)
Polymeric phase change materials (PCMs) are materials that can store and release large amounts of thermal energy during a phase transition, such as melting and crystallization. mdpi.com Polyethylene glycol (PEG) is a well-known phase change material due to its tunable melting point, high latent heat storage capacity, and good thermal reliability. mdpi.com
Polymers incorporating PEG side chains, such as the hypothetical Poly(this compound), could function as solid-solid PCMs. In such materials, the crystalline-amorphous transition of the PEG side chains would be responsible for the thermal energy storage, while the polyacrylate backbone would provide structural integrity, preventing the material from flowing in the molten state.
The thermal properties of Poly(this compound) as a PCM would need to be determined experimentally. Key parameters of interest would include the phase transition temperature (melting and crystallization points) and the latent heat of fusion.
Table 2: Predicted Thermal Properties of Poly(this compound) as a Phase Change Material
| Thermal Property | Predicted Characteristic and Influencing Factors |
| Phase Transition Temperature | The melting and crystallization temperatures would primarily be determined by the PEG6 side chains. The polyacrylate backbone and the t-butyl ester group could influence the packing of the PEG chains and thus slightly alter the transition temperatures. |
| Latent Heat of Fusion | The amount of heat stored and released would depend on the weight fraction of the PEG6 component in the polymer and its degree of crystallinity. Higher PEG content and crystallinity would lead to higher latent heat. |
| Thermal Stability | The thermal stability of the polymer would be dictated by the degradation temperature of the polyacrylate backbone. This would define the upper limit of the operating temperature range for the PCM. |
| Shape Stability | The cross-linking of the polyacrylate backbone would be crucial for maintaining the solid shape of the material above the melting point of the PEG side chains. |
Future Research Directions and Emerging Opportunities for Acrylate Peg6 T Butyl Ester
Development of Novel Polymerization Techniques for Enhanced Architectural Control
The synthesis of polymers with well-defined architectures is crucial for tailoring their properties to specific applications. For polymers derived from Acrylate-PEG6-t-butyl ester, future research will likely focus on the refinement and application of controlled radical polymerization (CRP) techniques to achieve unprecedented control over molecular weight, dispersity, and topology.
Controlled Radical Polymerization (CRP) Techniques:
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed for the controlled polymerization of various acrylates, including t-butyl acrylate (B77674). researchgate.netcmu.edunsf.gov Future work could focus on optimizing ATRP conditions specifically for this compound to synthesize complex architectures such as star polymers, graft copolymers, and polymer brushes with precise control over the PEG side chain distribution. The use of various catalyst systems, such as copper complexes with different ligands, can be explored to fine-tune the polymerization process. cmu.educmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers, including acrylates. nih.govchemrxiv.orgacs.orgnih.govresearchgate.netrsc.org Research into the RAFT polymerization of this compound could lead to the synthesis of well-defined block copolymers, enabling the creation of novel amphiphilic materials. The choice of RAFT agent is critical and can be tailored to ensure efficient polymerization and high end-group fidelity. researchgate.net
Nitroxide-Mediated Polymerization (NMP): While less common for acrylates compared to styrenics, advancements in NMP could open new avenues for the controlled polymerization of this compound, potentially offering different kinetic profiles and architectural possibilities. mdpi.com
The development of these techniques will enable the synthesis of polymers with complex and well-defined architectures, which is essential for their application in advanced materials.
| Polymerization Technique | Key Advantages for this compound | Potential Architectures |
| ATRP | Well-established for acrylates, tolerant to functional groups. | Star polymers, graft copolymers, polymer brushes. |
| RAFT | Wide monomer scope, excellent control over molecular weight. | Block copolymers, gradient copolymers. |
| NMP | Metal-free polymerization. | Linear and block copolymers. |
Advanced Multi-Functionalization and Orthogonal Chemistry for Complex Systems
The presence of the t-butyl ester group in this compound offers a protected carboxylic acid functionality that can be deprotected post-polymerization. This feature, combined with the acrylate and PEG components, opens up possibilities for advanced multi-functionalization using orthogonal chemistry strategies.
Orthogonal Chemistry Approaches:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides a highly efficient and specific method for post-polymerization modification. nih.govmdpi.comacs.orgresearchgate.netnih.gov Polymers of this compound could be designed to incorporate azide (B81097) or alkyne functionalities, either at the chain ends or along the backbone. This would allow for the straightforward attachment of a wide range of molecules, including bioactive peptides, targeting ligands, or other polymer chains, to create multifunctional materials. nih.govacs.org
Deprotection and Amide Coupling: The t-butyl ester can be selectively hydrolyzed under acidic conditions to reveal a carboxylic acid group. researchgate.netcmu.edu This carboxylic acid can then be activated for amide bond formation with amine-containing molecules, providing another versatile route for functionalization. This strategy is orthogonal to many other coupling chemistries, allowing for the sequential introduction of different functionalities.
These orthogonal strategies will be instrumental in the design of complex, multi-functional polymer systems for applications in fields such as drug delivery and diagnostics.
| Functional Group | Orthogonal Reaction | Potential Conjugates |
| Azide/Alkyne | Click Chemistry (CuAAC) | Peptides, fluorescent dyes, targeting ligands. |
| Carboxylic Acid (after deprotection) | Amide Coupling | Drugs, proteins, hydrophilic/hydrophobic moieties. |
Integration with Stimuli-Responsive Polymer Systems
Stimuli-responsive or "smart" polymers, which undergo significant changes in their properties in response to external stimuli such as pH or temperature, are of great interest for a variety of applications. specialchem.com The incorporation of this compound into such systems can impart biocompatibility, hydrophilicity, and further functionalization capabilities.
Types of Stimuli-Responsive Systems:
pH-Responsive Polymers: The t-butyl ester group can be hydrolyzed to a carboxylic acid, which is a pH-responsive moiety. researchgate.netmdpi.com At pH values above its pKa, the carboxylic acid will be deprotonated and negatively charged, leading to electrostatic repulsion and polymer chain expansion. Below the pKa, the group will be protonated and neutral, potentially leading to polymer collapse or aggregation. This pH-responsiveness can be exploited for applications such as drug delivery to specific tissues with different pH environments. nih.govresearchgate.net
Thermoresponsive Polymers: The PEG component of this compound can contribute to the thermoresponsive behavior of a polymer system. kinampark.comrsc.orgrsc.org Copolymers of this compound with other thermoresponsive monomers, such as those with a lower critical solution temperature (LCST), could exhibit tunable phase transitions in aqueous solutions. This property is highly desirable for applications like injectable hydrogels for tissue engineering and controlled drug release. nih.govpolimi.it
By integrating this compound into stimuli-responsive polymer systems, materials with finely tuned and environmentally sensitive properties can be developed.
| Stimulus | Responsive Moiety | Potential Application |
| pH | Carboxylic acid (after deprotection) | pH-triggered drug release, smart surfaces. |
| Temperature | Poly(ethylene glycol) (PEG) | Injectable hydrogels, thermo-responsive coatings. |
Computational Design and Predictive Modeling for Tailored Material Synthesis
Computational chemistry and polymer modeling are becoming increasingly powerful tools for predicting polymer properties and guiding the synthesis of new materials.
Computational Approaches:
Quantum Chemical Calculations: Density functional theory (DFT) can be used to study the reaction mechanisms and kinetics of the polymerization of acrylates. nih.govupenn.edu Such studies can provide valuable insights into the reactivity of this compound and help in the selection of optimal polymerization conditions.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to investigate the conformation and dynamics of polymers containing this compound in different environments. nih.gov This can help in understanding the self-assembly behavior of amphiphilic block copolymers and the interaction of these polymers with biological membranes or other surfaces.
Kinetic Modeling: Software packages like PREDICI® can be used to model the kinetics of complex polymerization reactions. mdpi.commdpi.comresearchgate.net By inputting known kinetic parameters, these models can predict properties such as monomer conversion, copolymer composition, and molecular weight distribution, thus aiding in the rational design of polymerization processes. Recent advancements have also explored the use of AI-based forecasting for predicting polymer properties. nih.gov
The use of these computational tools will accelerate the discovery and optimization of new materials based on this compound.
| Computational Method | Information Gained | Impact on Synthesis |
| Quantum Chemistry | Reaction kinetics and mechanisms. | Optimization of polymerization conditions. |
| Molecular Dynamics | Polymer conformation and self-assembly. | Design of nanostructures for drug delivery. |
| Kinetic Modeling | Polymer properties (MW, composition). | Rational process design and scale-up. |
Exploration of New Application Avenues in Interdisciplinary Materials Science
The unique combination of properties offered by polymers derived from this compound opens up a wide range of potential applications in interdisciplinary fields.
Emerging Application Areas:
Tissue Engineering: The biocompatibility of PEG makes these polymers attractive for tissue engineering applications. nih.govaminer.org They can be used to create scaffolds that support cell growth and tissue regeneration. The ability to functionalize the polymer with bioactive molecules can further enhance its performance in this area. nih.gov
Drug Delivery: The amphiphilic nature of block copolymers containing this compound makes them suitable for the encapsulation and delivery of hydrophobic drugs. nih.govspringernature.com The stimuli-responsive properties can be exploited for targeted drug release. The PEG chains can also help to prolong the circulation time of drug-loaded nanoparticles in the bloodstream.
Smart Coatings: The ability to tune the surface properties of materials is crucial for many applications. Polymers of this compound could be used to create smart coatings that respond to changes in their environment. specialchem.comtzgroupusa.comgoogle.com For example, a pH-responsive coating could be designed to release an antimicrobial agent in response to a bacterial infection.
Nanotechnology: The self-assembly of block copolymers of this compound can be used to create a variety of nanostructures, such as micelles, vesicles, and nanotubes. These nanostructures have potential applications in areas such as diagnostics, imaging, and catalysis.
The versatility of this compound ensures its continued importance in the development of advanced materials for a wide range of applications.
| Application Area | Key Properties of this compound Polymers |
| Tissue Engineering | Biocompatibility, tunable mechanical properties, bio-functionalization potential. |
| Drug Delivery | Amphiphilicity, stimuli-responsiveness, biocompatibility. |
| Smart Coatings | Stimuli-responsiveness, tunable surface properties. |
| Nanotechnology | Self-assembly, functionalization capabilities. |
Q & A
Q. What are the standard synthetic routes for Acrylate-PEG6-t-butyl ester, and which catalysts are commonly employed?
this compound is typically synthesized via esterification reactions between PEG6-based precursors and acrylate derivatives. Catalysts such as sulfuric acid or enzyme-based catalysts (e.g., lipases) are often used to enhance reaction efficiency. Optimization of reaction parameters (e.g., temperature, molar ratios) can be systematically achieved using Taguchi experimental design, which employs orthogonal arrays to minimize experimental trials while identifying critical factors like catalyst concentration . Characterization via NMR and FTIR confirms successful synthesis .
Q. How should this compound be stored to maintain stability, and what degradation indicators should researchers monitor?
Storage at -20°C in a dry, inert environment is critical to prevent hydrolysis of the t-butyl ester group. Degradation can be monitored via FTIR (loss of ester carbonyl peak at ~1730 cm⁻¹) or HPLC to detect free PEG6 or acrylic acid byproducts. Accelerated stability studies under varying temperatures and humidity levels are recommended to establish shelf-life parameters .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify ester linkage formation and PEG6 spacer integrity.
- FTIR : For functional group analysis (e.g., acrylate C=O stretch at 1725 cm⁻¹).
- GPC/SEC : To determine molecular weight distribution and detect oligomerization.
- Mass spectrometry (MALDI-TOF) : For precise molecular weight confirmation .
Advanced Research Questions
Q. How does the steric hindrance of the t-butyl ester group influence polymerization kinetics, and what strategies mitigate reduced reactivity?
The t-butyl group introduces steric hindrance, slowing radical polymerization rates. Strategies include:
- Increasing initiator concentration (e.g., AIBN) to enhance radical flux.
- Using elevated temperatures (70–90°C) to overcome activation barriers.
- Incorporating comonomers (e.g., methyl methacrylate) to adjust reactivity ratios. Kinetic studies via DSC or real-time FTIR can quantify polymerization efficiency under varied conditions .
Q. What statistical methodologies are recommended for optimizing reaction conditions in this compound synthesis?
The Taguchi method, combined with ANOVA, enables efficient optimization. For example, an L9 orthogonal array can test four parameters (catalyst type, concentration, temperature, molar ratio) at three levels. ANOVA identifies dominant factors (e.g., catalyst concentration contributes >77% variance in yield ). Response surface methodology (RSM) further refines optimal conditions for maximum conversion .
Q. How can researchers resolve discrepancies in molecular weight data between GPC and MALDI-TOF analyses?
Discrepancies often arise from calibration standards in GPC versus absolute mass detection in MALDI-TOF. Cross-validation strategies include:
Q. What functionalization strategies enable this compound to serve as a linker in targeted drug delivery systems?
The acrylate group allows conjugation via Michael addition or thiol-ene "click" chemistry, while the PEG6 spacer enhances hydrophilicity and reduces immunogenicity. For example:
- Post-polymerization modification with targeting ligands (e.g., folic acid) via NHS ester chemistry.
- Tuning drug release kinetics by adjusting PEG spacer length or incorporating pH-sensitive linkers.
- Validation via in vitro release studies (e.g., HPLC quantification under physiological conditions) .
Data Interpretation & Contradiction Analysis
Q. How should researchers address conflicting data on the hydrolytic stability of this compound in aqueous buffers?
Contradictions may arise from variations in buffer pH, ionic strength, or storage temperature. Systematic studies should:
Q. What experimental controls are critical when studying this compound’s role in hydrogel formation?
Essential controls include:
- Blank hydrogels without the acrylate group to assess PEG6’s contribution to swelling.
- Photoinitiator-free samples to confirm radical polymerization is light-triggered.
- Mechanical testing (rheology) to correlate crosslinking density with monomer conversion .
Methodological Best Practices
Q. How to design a robust experimental protocol for this compound-based polymer synthesis?
- Pre-experiment : Conduct a literature review to identify critical parameters (e.g., solvent purity, oxygen inhibition in radical reactions).
- In-process monitoring : Use FTIR or Raman spectroscopy for real-time conversion tracking.
- Post-synthesis : Employ triple-detection GPC (light scattering, viscosity, refractive index) for comprehensive polymer characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
